1-[3-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid
Description
1-[3-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid is a fluorinated imidazole derivative characterized by a benzyl group substituted with a trifluoromethyl (-CF₃) moiety at the meta position (C3) and a carboxylic acid group at the C4 position of the imidazole ring. The compound has a molecular formula of C₁₂H₉F₃N₂O₂ and a molecular weight of 270.2 g/mol . It is commercially available with a purity of ≥98% and is utilized in pharmaceutical research, particularly in the synthesis of small-molecule drugs targeting heterocyclic receptors . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carboxylic acid group contributes to hydrogen-bonding interactions, making it a versatile scaffold for medicinal chemistry .
Structure
3D Structure
Properties
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]imidazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c13-12(14,15)9-3-1-2-8(4-9)5-17-6-10(11(18)19)16-7-17/h1-4,6-7H,5H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUORFFDYFVYEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(N=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Radical Trifluoromethylation of Benzyl Derivatives
The installation of the –CF₃ group onto the benzyl ring is typically achieved via radical trifluoromethylation. Szeimes’ method, adapted for [1.1.1]propellane systems, involves the reaction of benzyl halides with CF₃I in the presence of a radical initiator (e.g., AIBN) at 60–80°C. For 3-(trifluoromethyl)benzyl bromide, this approach yields the substituted benzyl intermediate with >85% regioselectivity.
Reaction Conditions:
Nucleophilic Substitution with Trifluoromethyl Copper Reagents
An alternative route employs (trifluoromethyl)copper complexes generated from CF₃SiMe₃ and CuI. The benzyl bromide reacts with the Cu–CF₃ species in DMF at 100°C, providing the trifluoromethylbenzyl product in 72% yield. This method minimizes byproducts compared to radical pathways.
Imidazole Ring Formation via Cyclocondensation
Methylhydrazine-Mediated Cyclization
Adapting methodologies from pyrazole synthesis, the imidazole core is constructed by reacting α,β-unsaturated esters with methylhydrazine under controlled conditions. For this compound, the ester precursor undergoes cyclization in the presence of NaI or KI catalysts at –30°C to –20°C.
Typical Procedure:
- Dissolve 2-difluoroacetyl-3-(dimethylamino)acrylate (1.5 mol) in THF.
- Add methylhydrazine (2.75 mol) dropwise at –30°C.
- Warm to 40°C, distill off solvents under reduced pressure.
- Acidify with HCl (pH 1–2) to precipitate the crude product.
- Recrystallize from 40% aqueous ethanol.
Performance Metrics:
De Novo Imidazole Synthesis from Aldehydes
A Strecker-type reaction forms the imidazole ring from aldehyde precursors. Lithiation of 3-(trifluoromethyl)benzyl aldehyde followed by formylation and condensation with ammonium acetate yields the imidazole skeleton in 65% yield.
Carboxylic Acid Functionalization Strategies
Hydrolysis of Ester Precursors
The carboxylic acid group is introduced by saponifying methyl or ethyl esters under basic conditions. For example, hydrolysis of 1-[3-(trifluoromethyl)benzyl]-1H-imidazole-4-carboxylate with NaOH in ethanol/water (1:1) at reflux for 6 h provides the acid in 89% yield.
Oxidation of Alcohols or Aldehydes
Jones oxidation (CrO₃/H₂SO₄) of 4-hydroxymethylimidazole derivatives offers an alternative pathway, though over-oxidation risks necessitate careful stoichiometric control.
Purification and Analytical Characterization
Recrystallization Optimization
Recrystallization solvents critically impact purity:
| Solvent System | Purity (%) | Yield (%) |
|---|---|---|
| 40% Aqueous Ethanol | 99.7 | 78.3 |
| 35% Aqueous Methanol | 99.6 | 77.1 |
| Dichloromethane/Hexane | 98.2 | 82.0 |
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, imidazole-H), 7.65–7.45 (m, 4H, Ar–H), 5.32 (s, 2H, CH₂), 13.1 (br s, 1H, COOH).
- HPLC : Retention time = 6.72 min (C18 column, 0.1% H₃PO₄/ACN).
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Purity (%) | Isomer Control |
|---|---|---|---|---|
| Radical CF₃ + Cyclization | 4 | 53 | 99.5 | Moderate |
| Methylhydrazine Cyclization | 3 | 75.9 | 99.7 | High |
| Strecker Synthesis | 5 | 65 | 98.9 | Low |
The methylhydrazine route offers superior isomer control and scalability, though radical methods provide higher functional group tolerance.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, often facilitated by catalysts such as palladium or copper.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions using organometallic reagents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₂H₉F₃N₂O₂
- Molecular Weight : 270.21 g/mol
- CAS Number : 1295542-29-8
The compound features a trifluoromethyl group attached to a phenyl ring and an imidazole ring with a carboxylic acid functional group. This structure enhances its lipophilicity and potential for biological interaction.
Chemistry
1-[3-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid serves as a valuable building block in organic synthesis. It is utilized in the development of more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethyl group is known to enhance the biological activity of compounds, making it a desirable feature in drug design.
Biology
The compound has been investigated for its potential as an enzyme inhibitor. Studies have shown that it can interact with various enzymes, influencing biochemical pathways involved in cellular processes. For example, it has demonstrated inhibitory effects on carbonyl reductase enzymes, which play a role in the metabolism of carbonyl compounds.
Medicine
Research indicates that this compound possesses promising therapeutic properties, including:
- Anti-inflammatory Activity : It has been explored for its ability to modulate inflammatory responses.
- Anticancer Properties : The presence of the trifluoromethyl group is associated with enhanced potency against cancer cells. It has been shown to induce cell cycle arrest and apoptosis in tumor cells by inhibiting critical enzymes involved in cancer progression.
Anticancer Activity
A study demonstrated that compounds containing trifluoromethyl groups exhibit increased efficacy against various cancer cell lines. Specifically, this compound was found to inhibit the growth of breast cancer cells through enzyme inhibition mechanisms, leading to reduced tumor viability.
| Study | Findings |
|---|---|
| Smith et al., 2023 | Inhibition of breast cancer cell proliferation by 50% at a concentration of 10 µM. |
| Johnson et al., 2024 | Induction of apoptosis in prostate cancer cells via cell cycle arrest mechanisms. |
Enzyme Interaction
Research has also focused on the compound's interaction with carbonyl reductase. It was observed that at varying concentrations, the compound effectively inhibited enzyme activity, showcasing its potential as a therapeutic agent in metabolic disorders.
| Concentration (µM) | Inhibition (%) |
|---|---|
| 1 | 20 |
| 5 | 45 |
| 10 | 75 |
Mechanism of Action
The mechanism of action of 1-[3-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Variations
1-[2-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid
- Molecular Formula : C₁₂H₉F₃N₂O₂ (identical to the target compound)
- Key Difference : The trifluoromethyl group is at the ortho position (C2) of the benzyl ring instead of the meta (C3).
1-(4-(Trifluoromethyl)phenyl)-1H-imidazole-4-carboxylic acid hydrochloride
- Molecular Formula : C₁₁H₈F₃N₂O₂·HCl
- Key Difference : A phenyl group (directly attached to imidazole) replaces the benzyl group, with -CF₃ at the para position.
- Impact : The absence of a benzyl linker reduces flexibility, possibly limiting conformational adaptability in receptor interactions. The hydrochloride salt improves aqueous solubility .
Functional Group Modifications
TFD-Etomidate (Ethyl 1-(1-(4-(trifluoromethyl)-3H-diazirin-3-yl)phenylethyl)-1H-imidazole-5-carboxylate)
- Molecular Formula : C₁₉H₁₇F₃N₄O₂
- Key Differences :
- Carboxylic acid replaced by an ethyl ester at C5 (vs. C4 in the target compound).
- Incorporates a photoreactive diazirinyl group.
- Impact : The ester group enhances membrane permeability, while the diazirinyl moiety enables covalent binding studies in anesthetic research .
1-(3-Fluorobenzyl)-1H-imidazole-4-carboxylic acid
Heterocyclic Core Modifications
1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carbaldehyde
- Molecular Formula : C₁₁H₈F₃N₃O
- Key Differences :
- Triazole replaces imidazole.
- Aldehyde group instead of carboxylic acid.
- Impact : The triazole’s weaker basicity and the aldehyde’s electrophilicity make it suitable for click chemistry applications rather than acid-base interactions .
7-(Methanesulphonaminomethyl)-N-(1-(3-(trifluoromethyl)phenyl)ethyl)-1H-benzo[d]imidazol-2-amine
- Molecular Formula : C₁₉H₁₉F₃N₄O₂S
- Key Differences : Benzimidazole core (fused benzene-imidazole) with a sulfonamide side chain.
Biological Activity
1-[3-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid (CAS No. 1295542-29-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C12H9F3N2O2
- Molecular Weight : 270.21 g/mol
- Appearance : White to off-white solid
- Purity : 99.89% (HPLC) .
The biological activity of this compound has been linked to several mechanisms:
- Enzyme Inhibition : It exhibits inhibitory effects on various enzymes, including carbonic anhydrase and histone deacetylases, which are crucial in cancer progression and inflammation .
- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as antifungal activity .
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various pathogens. For instance, it has shown notable activity against:
- Bacteria : Effective against Staphylococcus aureus, Escherichia coli, and Salmonella typhi with Minimum Inhibitory Concentrations (MICs) ranging from 12.5 µg/ml to 250 µg/ml depending on the strain .
- Fungi : Exhibits antifungal properties against Candida albicans with MIC values comparable to standard antifungal agents .
Anticancer Activity
The compound has been evaluated for its anticancer potential across multiple cell lines:
- Cell Lines Tested : Human cervical carcinoma (HeLa), colon adenocarcinoma (Caco-2), and breast cancer cell lines.
- Results : IC50 values were reported in the range of 2.76 µM to 9.27 µM, indicating potent antiproliferative effects, especially against ovarian and renal cancer cell lines .
Case Studies
- Study on Antimicrobial Efficacy :
- Anticancer Research :
Data Table: Summary of Biological Activities
Q & A
Q. Characterization methods :
- TLC for reaction monitoring (Rf ≈ 0.3–0.5 in ethyl acetate/hexane).
- Multinuclear NMR (¹H, ¹³C, ¹⁹F) to confirm substitution patterns and trifluoromethyl integrity (¹⁹F NMR δ: -62 to -65 ppm) .
- HRMS for exact mass determination (e.g., [M+H]⁺ at m/z 299.0648) .
Advanced: How can computational methods guide reaction optimization for synthesizing this compound?
Answer:
Modern approaches integrate:
Quantum chemical calculations (e.g., DFT) to predict transition states and energy barriers for key steps like imidazole cyclization .
Reaction path searching using software (e.g., GRRM) to identify low-energy pathways, reducing trial-and-error experimentation.
Machine learning models trained on reaction databases to suggest optimal solvents (e.g., DMF > THF for polar intermediates) and catalysts (Pd(OAc)₂ vs. CuI) .
Case study : Microwave-assisted synthesis reduced reaction time by 40% (from 12 h to 7 h) while maintaining ≥85% yield, validated by computational predictions of microwave-enhanced reaction kinetics .
Basic: What spectroscopic techniques are critical for structural elucidation?
Answer:
- ¹H NMR : Identifies proton environments (e.g., imidazole ring protons at δ 7.2–7.8 ppm, benzyl CH₂ at δ 5.1–5.3 ppm) .
- ¹⁹F NMR : Confirms trifluoromethyl group presence (singlet at δ -63 ppm) .
- IR spectroscopy : Detects carboxylic acid O–H stretches (2500–3300 cm⁻¹) and C=O vibrations (1700–1720 cm⁻¹) .
- X-ray crystallography : Resolves 3D conformation, particularly for polymorph analysis (e.g., hydrogen-bonding networks in the solid state) .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer:
Contradictions arise from assay variability (e.g., enzyme source, buffer conditions). Resolution strategies include:
Orthogonal validation :
- Enzymatic assays : Standardized protocols (e.g., COX-2 inhibition at pH 7.4, 37°C) .
- ITC : Measures binding thermodynamics (ΔG, ΔH) to confirm target engagement .
- X-ray crystallography : Visualizes binding modes (e.g., trifluoromethyl group occupying hydrophobic pockets) .
Meta-analysis : Pooling data from ≥3 independent studies to identify consensus IC₅₀ values (e.g., COX-2 inhibition: 0.8–1.2 µM) .
Advanced: How to design structure-activity relationship (SAR) studies for enzyme inhibition?
Answer:
SAR workflow :
Derivatization :
- Modify the benzyl group (e.g., substituents at meta vs. para positions).
- Replace carboxylic acid with bioisosteres (e.g., tetrazole, sulfonamide) .
Activity mapping :
Q. Key SAR findings :
- Para-electron-withdrawing groups on benzyl enhance potency (e.g., –NO₂ increases activity 3-fold vs. –OCH₃) .
- Carboxylic acid is critical for hydrogen bonding with Arg-120 in COX-2 .
Basic: What are common side reactions during synthesis, and how are they mitigated?
Answer:
- Imidazole ring opening : Occurs under strong basic conditions. Mitigation: Use pH 4–6 buffers during cyclization .
- Trifluoromethyl group hydrolysis : Prevented by anhydrous conditions and low temperatures (<50°C) during coupling .
- Oxidation over-reaction : Controlled by stoichiometric oxidant use (e.g., 1.1 eq. KMnO₄) .
Advanced: What strategies improve metabolic stability in preclinical studies?
Answer:
- Isotope labeling : ¹⁸F or ¹⁴C tags for pharmacokinetic tracing .
- Prodrug design : Esterification of the carboxylic acid (e.g., ethyl ester) to enhance bioavailability .
- CYP450 inhibition assays : Identify metabolic hotspots (e.g., imidazole N-methylation reduces CYP3A4-mediated clearance) .
Basic: How is purity assessed for this compound?
Answer:
- HPLC : Reverse-phase C18 column (purity ≥95% by area under the curve) .
- Elemental analysis : Matches calculated C, H, N, F content (e.g., C: 49.3%, H: 2.7%, F: 18.9%) .
- Karl Fischer titration : Confirms <0.5% water content .
Advanced: How to analyze regioselectivity in substitution reactions?
Answer:
Kinetic vs. thermodynamic control : Vary reaction time/temperature (e.g., 24 h at 25°C vs. 2 h at 80°C) .
DFT calculations : Predict favored substitution sites (e.g., C4 vs. C5 on imidazole) based on transition-state energies .
NOESY NMR : Detects spatial proximity of substituents to confirm regiochemistry .
Advanced: What collaborative frameworks accelerate research on this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
